molecular formula C28H24N2O4S B2544104 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-86-2

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide

Cat. No.: B2544104
CAS No.: 476368-86-2
M. Wt: 484.57
InChI Key: CQMSHMPQUQMDGN-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C28H24N2O4S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds for potential applications in medicinal chemistry and materials science. For example, the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones by cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives demonstrates the interest in creating new molecules with unique structures and potential functionalities (Chau, Malanda, & Milcent, 1997).

Antimicrobial and Biological Evaluation

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have shown that these molecules could have significant biological activities, indicating the potential for similar compounds to exhibit biological relevance (Talupur, Satheesh, & Chandrasekhar, 2021).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents. These studies indicate the broader interest in developing new therapeutic agents based on complex organic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents

Novel analogs such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against resistant strains. This highlights the ongoing research into new compounds that could serve as potent antibacterial agents (Palkar et al., 2017).

Antioxidant Studies

The synthesis and evaluation of novel compounds for their antioxidant properties is another area of scientific research. Studies on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have shown that these compounds possess moderate to significant radical scavenging activity, pointing to the importance of such research in finding new antioxidants (Ahmad et al., 2012).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-diphenylacetyl)amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-17-23(15-18-12-13-21-22(14-18)34-16-33-21)35-28(24(17)26(29)31)30-27(32)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,25H,15-16H2,1H3,(H2,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSHMPQUQMDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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